molecular formula C27H30ClNO11 B1684453 Epirubicin hydrochloride CAS No. 56390-09-1

Epirubicin hydrochloride

Cat. No. B1684453
CAS RN: 56390-09-1
M. Wt: 580 g/mol
InChI Key: MWWSFMDVAYGXBV-FGBSZODSSA-N
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Description

Epirubicin hydrochloride is an anthracycline antitumor antibiotic. It is used in combination with other cancer medicines to treat breast cancer in patients who have had surgery to remove the tumor . It is a stereoisomer of doxorubicin and exhibits reduced cardiotoxicity . Its antitumor actions are mediated by targeting topoisomerase II .


Molecular Structure Analysis

Epirubicin hydrochloride has the molecular formula C27H30ClNO11 . Its average mass is 579.980 Da and its monoisotopic mass is 579.150757 Da .


Physical And Chemical Properties Analysis

Epirubicin hydrochloride has a molecular weight of 579.98 and is soluble in DMSO . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Enhancing Antitumor Effects Through Ultrasound and Microbubbles

Acoustic Cavitation and Microbubbles

A study demonstrated that the antitumor effect of intravenous Epirubicin hydrochloride could be significantly enhanced by acoustic cavitation in situ combined with phospholipid-based microbubbles. This approach showed potential for ultrasound-mediated chemotherapy, offering a more effective tumor growth retardation and improved survival status in mice models (Lu et al., 2011; Zhao et al., 2011).

Biosensors for Epirubicin Detection

Novel DNA-based Biosensors

Research has led to the development of novel biosensors for the sensitive detection of Epirubicin in biological samples. These biosensors, utilizing materials like polypyrrole and nitrogen-doped reduced graphene, have shown high sensitivity and specificity, paving the way for better monitoring of the drug's effects and side effects (Khodadadi et al., 2019; Mehmandoust et al., 2021).

Targeted Drug Delivery Systems

Bone-Targeting Systems

A study explored the use of oxidized-dextran as a water-soluble macromolecular system for delivering Epirubicin directly to bones, aiming at treating malignant bone tumors more effectively and with fewer side effects. This targeted approach demonstrated potential in improving the effectiveness of anticancer treatments (Yu et al., 2014).

Nanoparticle-Based Delivery for Improved Absorption

Surface-Decorated Nanoparticles

The development of nanoparticles decorated with specific molecules has shown to significantly improve the transport and absorption of Epirubicin across the gastrointestinal tract. This approach holds promise for enhancing the oral bioavailability of drugs that are traditionally administered intravenously, potentially offering new routes for chemotherapy administration (Tariq et al., 2016).

Safety And Hazards

Epirubicin hydrochloride may cause severe or life-threatening hematological reactions. It can cause severe local tissue necrosis associated with extravasation during administration . It may also cause myocardial toxicity, potentially fatal congestive heart failure, and secondary acute myelogenous leukemia . It is harmful if swallowed and precautions should be taken to avoid dust formation and breathing mist, gas, or vapors .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-FGBSZODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56420-45-2 (Parent)
Record name Epirubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50860297
Record name Epirubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epirubicin hydrochloride

CAS RN

56390-09-1
Record name Epirubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56390-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epirubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epirubicin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Epirubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.660
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Record name EPIRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22966TX7J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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